
1-(Benzenesulfonyl)-4-(tert-butoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzenesulfonyl)-4-(tert-butoxy)benzene is an organic compound characterized by the presence of a benzenesulfonyl group and a tert-butoxy group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(Benzenesulfonyl)-4-(tert-butoxy)benzene typically involves the sulfonylation of 4-(tert-butoxy)benzene. One common method includes the reaction of 4-(tert-butoxy)benzene with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Reaction Conditions:
Reagents: 4-(tert-butoxy)benzene, benzenesulfonyl chloride, pyridine or triethylamine
Solvent: Anhydrous dichloromethane or chloroform
Temperature: Room temperature to 40°C
Time: 2-4 hours
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(Benzenesulfonyl)-4-(tert-butoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of sulfinyl or thiol derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products:
Oxidation: Sulfone derivatives
Reduction: Sulfinyl or thiol derivatives
Substitution: Various substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
1-(Benzenesulfonyl)-4-(tert-butoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: The compound is used in the development of advanced materials, including polymers and resins, due to its unique structural properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein interactions, providing insights into biochemical pathways and potential therapeutic targets.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(Benzenesulfonyl)-4-(tert-butoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes involved in metabolic pathways
Receptors: Modulation of receptor activity, affecting signal transduction pathways
Vergleich Mit ähnlichen Verbindungen
1-(Benzenesulfonyl)-4-(tert-butoxy)benzene can be compared with other similar compounds, such as:
1-(Benzenesulfonyl)-4-methoxybenzene: Similar structure but with a methoxy group instead of a tert-butoxy group, leading to different reactivity and applications.
1-(Benzenesulfonyl)-4-ethoxybenzene: Contains an ethoxy group, which affects its solubility and chemical behavior compared to the tert-butoxy derivative.
1-(Benzenesulfonyl)-4-hydroxybenzene: The presence of a hydroxy group significantly alters its reactivity, making it more prone to hydrogen bonding and different types of chemical reactions.
Uniqueness: The tert-butoxy group in this compound provides steric hindrance, affecting its reactivity and stability. This makes it a valuable compound in specific synthetic applications where controlled reactivity is desired.
Eigenschaften
Molekularformel |
C16H18O3S |
|---|---|
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C16H18O3S/c1-16(2,3)19-13-9-11-15(12-10-13)20(17,18)14-7-5-4-6-8-14/h4-12H,1-3H3 |
InChI-Schlüssel |
SITITSZNTNTMNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(2H-1,3-benzodioxol-5-yl)ethyl][(2-ethoxyphenyl)methyl]amine](/img/structure/B14112355.png)
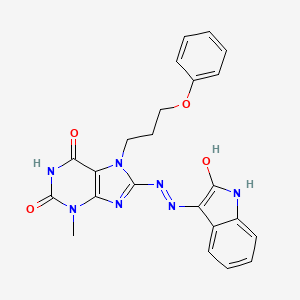
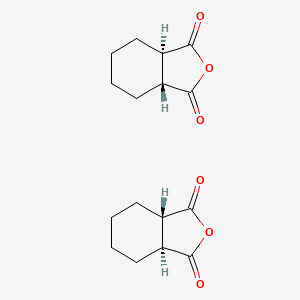
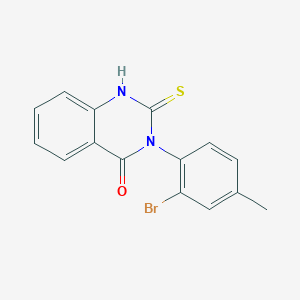
![6-[3-(Dimethylamino)prop-2-enoyl]-4-ethyl-7-hydroxy-8-methylchromen-2-one](/img/structure/B14112386.png)
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B14112391.png)
![benzyl 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B14112395.png)
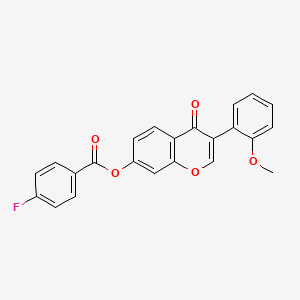

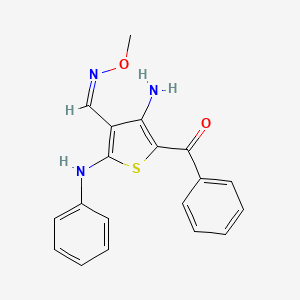
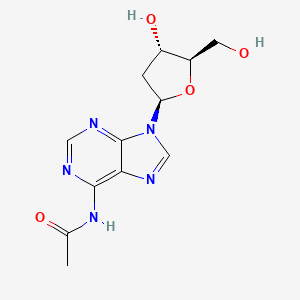
![6-[5-(1-Acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B14112430.png)

![N-benzyl-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide](/img/structure/B14112445.png)
